PHORATE-OXON

Catalog No.
S586624
CAS No.
20195-06-6
M.F
C7H17O3PS
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PHORATE-OXON

CAS Number

20195-06-6

Product Name

PHORATE-OXON

IUPAC Name

1-diethoxyphosphorylsulfanylpropane

Molecular Formula

C7H17O3PS

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3

InChI Key

WPRUJVAQCWMXQM-UHFFFAOYSA-N

SMILES

CCCSP(=O)(OCC)OCC

Synonyms

diethyl S-n-propyl phosphorothiolate

Canonical SMILES

CCCSP(=O)(OCC)OCC

Phorate-oxon (CAS 20195-06-6) is the highly toxic, oxygen-analog metabolite of the organophosphate insecticide phorate. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for environmental and food residue analysis, and as a direct acetylcholinesterase (AChE) inhibitor for neurotoxicology. Because the parent compound, phorate, is a weak AChE inhibitor that requires cytochrome P450 bioactivation to exert its full toxic effect, phorate-oxon is the mandatory active species procured for cell-free in vitro assays and medical countermeasure screening [1]. Furthermore, modern regulatory frameworks mandate the precise quantification of phorate-oxon alongside other oxidative metabolites to calculate total maximum residue limits (MRLs) in agricultural matrices [2].

Substituting phorate-oxon with the parent compound (phorate) in in vitro screening or analytical calibration fundamentally compromises assay validity. In cell-free neurotoxicity models, parent phorate fails to inhibit AChE significantly, yielding false negatives unless complex microsomal bioactivation steps are introduced [1]. Conversely, phorate-oxon acts as a direct, potent inhibitor, allowing for isolated enzyme kinetics and oxime reactivation studies [2]. In analytical chemistry, generic class-level organophosphate standards cannot substitute for phorate-oxon, as chromatographic methods (UHPLC-MS/MS or GC-FPD) require exact retention time and mass-to-charge (m/z) calibration to distinguish the oxon from phorate sulfoxide and phorate sulfone, a strict requirement for regulatory compliance under SANTE guidelines [3].

Direct Acetylcholinesterase (AChE) Inhibition Potency

In cell-free neurotoxicity models, the parent compound phorate exhibits an IC50 of >100,000 nM, rendering it practically inactive without cytochrome P450 bioactivation. In contrast, the synthesized phorate-oxon metabolite demonstrates an IC50 of approximately 650 nM, representing a >150-fold increase in direct inhibitory potency [1].

Evidence DimensionAChE IC50 (Inhibitory Concentration)
Target Compound Data650 nM
Comparator Or BaselineParent Phorate: >100,000 nM
Quantified Difference>150-fold higher inhibitory potency
ConditionsCell-free in vitro AChE inhibition assay

Procuring the oxon is strictly required for in vitro neurotoxicity and antidote screening, as the parent compound is virtually inactive without metabolic bioactivation.

Oxime-Assisted Reactivation Kinetics for Antidote Screening

When screening medical countermeasures, phorate-oxon exhibits an inhibition rate constant (k_i) of 4.8 × 10^3 to 1.4 × 10^4 M^-1 min^-1 against mammalian AChE. This relatively slow kinetic binding profile differs significantly from baseline OP oxons like paraoxon, requiring researchers to test targeted oximes (e.g., Obidoxime Cl2) rather than relying on generalized OP antidote data [1].

Evidence DimensionInhibition rate constant (k_i)
Target Compound Data4.8 × 10^3 to 1.4 × 10^4 M^-1 min^-1
Comparator Or BaselineBaseline OP oxon models (e.g., Paraoxon)
Quantified DifferenceSpecific, relatively low kinetic binding profile dictating unique oxime efficacy
ConditionsRecombinant AChE derived from rat, guinea pig, and human models

Provides the exact kinetic baseline necessary for researchers procuring the compound to evaluate novel therapeutics for acute organophosphate intoxication.

Acute Oral Toxicity for In Vivo Modeling

For in vivo toxicokinetic modeling, phorate-oxon demonstrates extreme acute toxicity, with an oral LD50 of 0.88 mg/kg in male Sprague-Dawley rats and 0.55 mg/kg in females. This establishes a precise, highly lethal baseline that differs from the delayed toxicity profile of the parent compound, dictating specific handling and dosing protocols[1].

Evidence DimensionOral LD50
Target Compound Data0.88 mg/kg (males), 0.55 mg/kg (females)
Comparator Or BaselineParent phorate and standard OP benchmarks
Quantified DifferenceQuantifies the extreme acute toxicity of the pure oxon metabolite
ConditionsSprague-Dawley rats, administered via oral gavage in corn oil

Validates the necessity of stringent handling protocols and provides the quantitative toxicity threshold required for designing in vivo survival and recovery models.

Chromatographic Resolution for Residue Analysis

In multiresidue pesticide screening, phorate-oxon must be analytically distinguished from other oxidative metabolites. Under UHPLC-QTOF conditions, the oxon standard demonstrates monoisotopic mass accuracy within ±5 ppm, allowing clear resolution from phorate sulfoxide and phorate sulfone [1].

Evidence DimensionMass accuracy and retention resolution
Target Compound DataMonoisotopic mass accuracy within ±5 ppm
Comparator Or BaselinePhorate sulfoxide and Phorate sulfone
Quantified DifferenceDistinct m/z profiles preventing cross-contamination in quantification
ConditionsUHPLC-QTOF MS1 and MS2 levels for multiresidue pesticide screening

Mandatory for accredited laboratories requiring exact standard calibration to meet stringent SANTE guidelines for food safety.

Pesticide Residue Analysis and MRL Compliance

Phorate-oxon is utilized as a critical reference standard in UHPLC-QTOF MS and GC-FPD workflows to quantify agricultural residues. Because regulatory bodies require the summation of phorate and its toxic metabolites, laboratories must procure the exact oxon standard to resolve its specific chromatographic peaks from phorate sulfoxide and sulfone [1].

Cell-Free Acetylcholinesterase (AChE) Inhibition Assays

Due to its >150-fold higher potency compared to the parent compound, phorate-oxon is the mandatory procurement choice for in vitro AChE inhibition screening. It allows toxicologists to bypass the need for CYP450 bioactivation, enabling direct, reproducible measurements of enzyme kinetics [2].

Medical Countermeasure and Oxime Reactivator Screening

Phorate-oxon is specifically required to test the efficacy of AChE reactivators (oximes like Obidoxime Cl2 or 2-PAM). Its unique inhibition rate constants (k_i) mean that antidotes effective against other organophosphates must be empirically validated against phorate-oxon to prove targeted efficacy[3].

XLogP3

1.9

Other CAS

20195-06-6

Wikipedia

Diethyl S-n-propyl phosphorothiolate

Dates

Last modified: 04-14-2024

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